Home > Products > Screening Compounds P35125 > 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt - 1346603-21-1

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Catalog Number: EVT-1440631
CAS Number: 1346603-21-1
Molecular Formula: C10H10ClNaO3
Molecular Weight: 236.627
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(4-Chlorophenyl)-4-hydroxybutyric acid is an inactive metabolite of the GABAB receptor agonist baclofen.
A metabolite of Baclofen.

(-)-2-(4-tert.-Butylphenoxy)-7-(4-Chlorophenyl)-Heptanoic Acid Sodium Salt ((-)-BM 13.1074-Na)

Compound Description: (-)-BM 13.1074-Na is an α-activated carbonic acid derivative investigated as a new oral blood glucose-lowering agent. Preclinical studies in mice, rats, and dogs demonstrated that it exhibits enantioselective stability in vivo, is rapidly absorbed after oral administration, and has a long terminal half-life. []

(S)-4-Cyano-3-(4-chlorophenyl)-butyric acid

Compound Description: (S)-4-Cyano-3-(4-chlorophenyl)-butyric acid is a chiral compound synthesized through the biocatalytic desymmetric hydrolysis of 3-(4-chlorophenyl)-glutaronitrile. It serves as a key precursor for producing optically pure (R)- and (S)-baclofen. []

Relevance: (S)-4-Cyano-3-(4-chlorophenyl)-butyric acid exhibits significant structural similarity to 3-(4-chlorophenyl)-4-hydroxybutyric acid sodium salt. Both compounds share a 3-(4-chlorophenyl)butyric acid core structure. The key difference lies in the substituent at the 4-position, with (S)-4-cyano-3-(4-chlorophenyl)-butyric acid having a cyano group and 3-(4-chlorophenyl)-4-hydroxybutyric acid sodium salt having a hydroxy group. []

2-(4-Chlorophenyl)-3-nitropropan-1-amine

Compound Description: 2-(4-Chlorophenyl)-3-nitropropan-1-amine is a synthesized compound identified as a specific agonist of GABA and the GABAB receptor. It demonstrates approximately half the activity of racemic baclofen at the isolated guinea pig ileum. []

5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-thiol

Compound Description: 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol serves as a versatile intermediate in the synthesis of various 1,3,4-oxadiazole derivatives, specifically N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide. These derivatives display potent α-glucosidase inhibitory potential. []

Relevance: Though not directly analogous in structure, the 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol shares the crucial 4-chlorophenyl moiety with 3-(4-chlorophenyl)-4-hydroxybutyric acid sodium salt. This compound highlights the significance of the 4-chlorophenyl group in exploring various pharmacological activities, potentially including those of 3-(4-chlorophenyl)-4-hydroxybutyric acid sodium salt. []

Baclofen

Compound Description: Baclofen ((RS)-β-(Aminomethyl)-4-chlorobenzenepropanoic acid) is a GABAB receptor agonist used clinically as a skeletal muscle relaxant. It is commonly prescribed for managing spasticity associated with conditions like multiple sclerosis and spinal cord injuries. [, ]

Relevance: Baclofen is structurally very similar to 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt. Both compounds share the 4-chlorophenyl moiety and a four-carbon chain. The main distinction lies in the substituents of the chain: Baclofen possesses an amine group at the beta-carbon and a carboxylic acid group at the terminal carbon, while 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a hydroxyl group at the gamma-carbon and a carboxylate group (as the sodium salt) at the terminal carbon. [, ]

Overview

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, with the chemical formula C10_{10}H10_{10}ClNaO3_3 and a molecular weight of 236.63 g/mol, is a sodium salt derivative of 3-(4-chlorophenyl)-4-hydroxybutyric acid. This compound is primarily recognized as a metabolite of Baclofen, a medication commonly used as a muscle relaxant and for treating spasticity. The sodium salt form is particularly noted for its application in forensic and toxicological contexts due to its relevance in drug metabolism studies .

Source

The compound is synthesized from Baclofen, which is itself derived from gamma-aminobutyric acid. Baclofen is used therapeutically to relieve muscle spasms and has been studied for its effects on various neurological conditions. The sodium salt form is produced to enhance solubility and stability for analytical purposes .

Classification

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is classified under several categories:

  • Muscle Relaxants: Due to its relation to Baclofen.
  • Metabolites: It serves as a significant metabolite in pharmacokinetic studies.
  • Reference Standards: Utilized in laboratories for analytical purposes, particularly in toxicology .
Synthesis Analysis

Methods

The synthesis of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can be achieved through various methods, including:

  • Direct Synthesis from Baclofen: The conversion of Baclofen into its sodium salt form typically involves neutralizing the acid with sodium hydroxide or sodium bicarbonate.
  • Biobased Raw Materials: Recent advancements suggest that gamma-hydroxybutyrate can be produced using biobased methods, which may involve fermentation processes leading to the formation of the sodium salt .

Technical Details

The synthesis often requires careful control of pH and temperature to ensure complete conversion and purity. The final product should meet a minimum purity threshold of 95% for reliable analytical applications .

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt features:

  • A chlorophenyl group attached to a hydroxybutyric acid backbone.
  • The presence of a sodium ion enhances solubility in aqueous solutions.

Data

  • Molecular Formula: C10_{10}H10_{10}ClNaO3_3
  • CAS Number: 1346603-21-1
  • SMILES Notation: ClC1=CC=C(C(CC(O[Na])=O)CO)C=C1
  • HPLC Purity: >95% .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt include:

  • Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, reverting to Baclofen and sodium hydroxide.
  • Decomposition: Under extreme conditions (e.g., high temperatures), it may decompose into various byproducts.

Technical Details

These reactions are significant in understanding the compound's stability and behavior in biological systems, particularly during drug metabolism studies .

Mechanism of Action

Process

The mechanism of action for 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt primarily relates to its role as a metabolite of Baclofen:

  • It acts on GABA receptors in the central nervous system, mimicking the inhibitory effects of gamma-aminobutyric acid.
  • This action leads to muscle relaxation and reduced spasticity.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the sodium ion.

Chemical Properties

Relevant analyses confirm that maintaining purity and proper storage conditions is critical for preserving its efficacy as a reference standard in laboratories .

Applications

Scientific Uses

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several applications:

  • Forensic Toxicology: Used as a reference standard in toxicological analyses to detect Baclofen use or overdose.
  • Pharmacokinetic Studies: Assists researchers in understanding the metabolism of Baclofen within biological systems.
  • Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for quantifying drug levels in biological samples .

This compound plays an essential role in both clinical and research settings, contributing valuable insights into drug metabolism and therapeutic effectiveness.

Introduction

Nomenclature and Structural Identification of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

3-(4-Chlorophenyl)-4-hydroxybutyric acid sodium salt (CAS 1346603-21-1) is systematically named as sodium 3-(4-chlorophenyl)-4-hydroxybutanoate, reflecting its status as the sodium salt of the carboxylic acid derivative. The compound features a chlorinated aromatic ring connected to a four-carbon aliphatic chain bearing both hydroxyl and carboxylate functional groups, with the latter forming an ionic bond with sodium. Its molecular formula is C10H10ClNaO3, yielding a molecular weight of 236.63 g/mol [1] [4]. The structural features include:

  • A p-chlorophenyl group conferring lipophilicity
  • A β-hydroxy carboxylic acid backbone enabling hydrogen bonding
  • A sodium counterion enhancing aqueous solubility

Chiral resolution confirms the existence of enantiomers due to the stereocenter at C3. The R-enantiomer is designated as CAS 1346617-22-8, while the physiologically relevant S-enantiomer (derived from S-baclofen metabolism) lacks a distinct CAS assignment [8]. The compound’s SMILES notation is ClC1=CC=C(C(CC(=O)[O-])CO)C=C1.[Na+], and its InChIKey is YNPCWJFLKBMRIL-QRPNPIFTSA-M [8].

Table 1: Systematic and Common Nomenclature of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Nomenclature TypeNameSource Reference
IUPAC NameSodium (3R)-3-(4-chlorophenyl)-4-hydroxybutanoate [8]
Systematic NameSodium 3-(4-chlorophenyl)-4-hydroxybutanoate [4]
Common Synonyms4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium Salt [1]
β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt [1]
Baclofen metabolite M1 (S-enantiomer specific) [2]
Chiral Designation(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt [8]

Historical Context and Discovery as a Baclofen Metabolite

The compound was first identified in 1981 as the primary oxidative deamination metabolite of the muscle relaxant baclofen (±-4-amino-3-(p-chlorophenyl)-butanoic acid) through human pharmacokinetic studies [1] [4]. Early radiolabeled tracer experiments demonstrated that approximately 15% of an oral baclofen dose undergoes transformation into this metabolite, with ~80% excreted renally within 72 hours [2]. A pivotal 2012 investigation revealed its origin is stereoselective metabolism: exclusively the S-baclofen enantiomer undergoes oxidative deamination by aminotransferases to form S-3-(4-chlorophenyl)-4-hydroxybutyric acid, while R-baclofen (STX209) remains metabolically intact [2]. This pathway occurs via a two-step enzymatic process:

  • Transamination: Removal of the amino group from S-baclofen, forming a keto acid intermediate
  • Reduction: Carbonyl reduction to the hydroxyl group, yielding the final metabolite

The metabolite was initially regarded as pharmacologically inert. However, contemporary research suggests potential activity at GABAB receptors due to structural similarity to γ-hydroxybutyrate (GHB), though with lower potency than the parent drug [9]. Its discovery timeline includes:

  • 1972: First detection in human excreta after ¹⁴C-baclofen administration
  • 1981: Structural confirmation via comparison with synthetic standards
  • 2012: Elucidation of stereoselective formation mechanism [2]

Table 2: Metabolic Pathway Differentiation Between Racemic Baclofen and STX209

Metabolic ParameterRacemic BaclofenSTX209 (R-baclofen)Biological Implication
Major MetaboliteS-3-(4-Chlorophenyl)-4-hydroxybutyric acidNot detectedDistinct exposure profiles
Formation PathwayOxidative deamination of S-baclofenNo equivalent metabolismEnantioselective enzyme recognition
Plasma ConcentrationProminent peak (Cmax 4000 ng/mL)AbsentAltered pharmacokinetics
Minor MetabolitesM1 glucuronide conjugate (trace urinary)None identifiedReduced Phase II conjugation burden
Urinary Excretion~15% of administered doseNegligibleDifferential renal clearance mechanisms

Significance in Neuropharmacology and Organic Chemistry Research

Neuropharmacological Relevance

This metabolite serves as a critical stereochemical probe for GABAB receptor interactions. Its exclusive derivation from S-baclofen—the enantiomer lacking intrinsic GABAB activity—explains why racemic baclofen administration produces higher systemic exposure to neurologically inactive metabolites compared to the pure therapeutic enantiomer (R-baclofen) [2] [5]. Analytical studies quantify the metabolite in cerebrospinal fluid (CSF) and plasma to elucidate blood-brain barrier penetration dynamics, revealing that baclofen metabolites exhibit limited central accumulation compared to the parent compound [5]. Though not a direct GABAB agonist, its structural analogy to γ-hydroxybutyrate (GHB) suggests possible interactions with GHB-specific receptors, potentially contributing to neuromodulatory effects observed in vivo [9].

Synthetic and Analytical Applications

The compound’s chiral synthesis enables production of isotopically labeled variants for metabolic tracing:

  • Deuterated [²H₄]-analog (CAS 1346600-25-6): Used as internal standard in LC-MS assays [3]
  • ¹³C₆-labeled version: Enhances detection sensitivity in mass spectrometry

Modern chiral separation techniques (e.g., Chiralcel OJ-RH columns) resolve the enantiomers with baseline resolution (Rs >1.5), enabling precise quantification of the S-metabolite in biological matrices [2] [5]. Detection limits of 1 ng/mL for baclofen enantiomers and 2 ng/mL for metabolites are achievable using LC-APCI-MS/MS methodologies [5]. The sodium salt form improves analytical handling by enhancing solubility in aqueous mobile phases compared to the free acid (CAS 52977-95-4) [4] [6].

Table 3: Analytical Applications in Pharmacokinetic Research

Application DomainMethodologyKey Performance MetricsResearch Impact
Chiral ResolutionCrownpak CR(+) column with 0.4% FA/ACNResolution factor >1.5Enantioselective quantitation in CSF
Mass SpectrometryLC-APCI-MS/MS in MRM modeLOD: 1 ng/mL (baclofen), 2 ng/mL (M1)Ultra-sensitive clinical monitoring
Isotope-Labeled Standards[²H₄]- and [¹³C₆]-metabolite analogs98% isotopic enrichmentImproved quantification accuracy
Biological MatricesProtein precipitation with acetonitrileRecovery >85%Streamlined sample preparation

Properties

CAS Number

1346603-21-1

Product Name

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

IUPAC Name

sodium;3-(4-chlorophenyl)-4-hydroxybutanoate

Molecular Formula

C10H10ClNaO3

Molecular Weight

236.627

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1

InChI Key

YNPCWJFLKBMRIL-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]

Synonyms

4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium; β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.